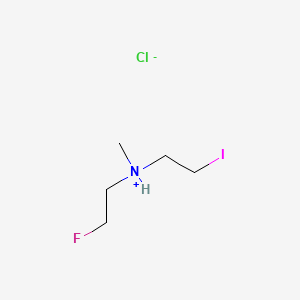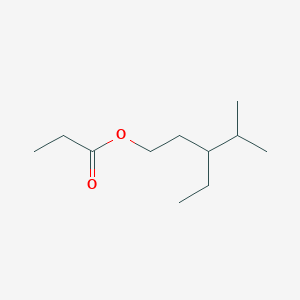
3-Ethyl-4-methylpentyl propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-4-methylpentyl propanoate is an organic ester compound with the molecular formula C11H22O2. Esters are known for their pleasant fragrances and are widely used in various industries, including food, cosmetics, and pharmaceuticals. This particular ester is characterized by its unique structure, which includes an ethyl group and a methyl group attached to a pentyl chain, with a propanoate (propionic acid) ester functional group.
準備方法
Synthetic Routes and Reaction Conditions: 3-Ethyl-4-methylpentyl propanoate can be synthesized through the esterification reaction between 3-ethyl-4-methylpentanol and propanoic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is conducted under reflux conditions to ensure the completion of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more advanced catalysts and continuous flow reactors to enhance efficiency and yield. The process may also include purification steps, such as distillation, to obtain the ester in high purity.
化学反応の分析
Types of Reactions: 3-Ethyl-4-methylpentyl propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield propanoic acid and 3-ethyl-4-methylpentanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The ester can be oxidized to form carboxylic acids or ketones, depending on the specific conditions and reagents used.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Major Products Formed:
Hydrolysis: Propanoic acid and 3-ethyl-4-methylpentanol.
Reduction: 3-ethyl-4-methylpentanol.
Oxidation: Propanoic acid or ketones.
科学的研究の応用
3-Ethyl-4-methylpentyl propanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial properties.
Medicine: Investigated for its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Employed as a flavoring agent, fragrance, and in the production of polymers and coatings.
作用機序
The mechanism by which 3-ethyl-4-methylpentyl propanoate exerts its effects depends on its specific application. For example, in drug delivery systems, the ester may undergo hydrolysis in the body to release the active drug compound. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
類似化合物との比較
3-Ethyl-4-methylpentyl propanoate can be compared with other similar esters, such as:
Ethyl acetate: Used as a solvent and in the production of various chemicals.
Isopentyl acetate: Known for its banana-like fragrance and used in fragrances and flavorings.
Methyl butanoate: Found in pineapple oil and used in flavorings and fragrances.
Uniqueness: this compound is unique due to its specific structural features, which influence its reactivity and potential applications. Its combination of an ethyl group and a methyl group on the pentyl chain provides distinct chemical properties compared to other esters.
特性
分子式 |
C11H22O2 |
|---|---|
分子量 |
186.29 g/mol |
IUPAC名 |
(3-ethyl-4-methylpentyl) propanoate |
InChI |
InChI=1S/C11H22O2/c1-5-10(9(3)4)7-8-13-11(12)6-2/h9-10H,5-8H2,1-4H3 |
InChIキー |
VOPWQTKCEVSUOS-UHFFFAOYSA-N |
正規SMILES |
CCC(CCOC(=O)CC)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



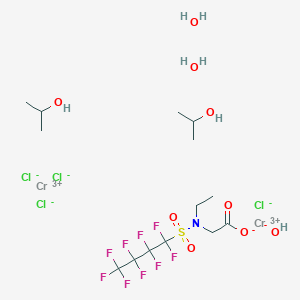
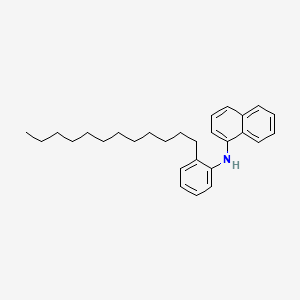
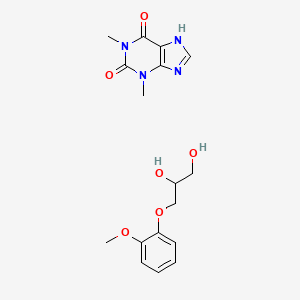

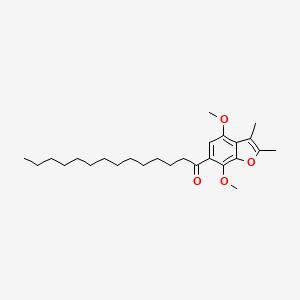
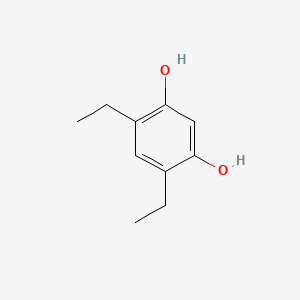


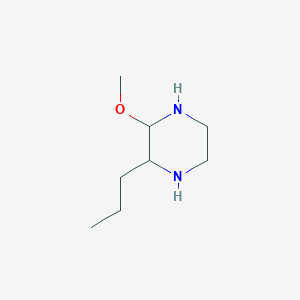
![1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B15346573.png)
